

Griffithazanone A: A Technical Guide on its Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name: *Griffithazanone A*

Cat. No.: *B15589368*

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Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Griffithazanone A is a naturally occurring alkaloid first isolated from the roots of the plant *Goniiothalamus griffithii*. This technical guide provides a comprehensive overview of the discovery, origin, and currently understood biological activities of **Griffithazanone A**. It includes detailed information on its isolation and structure elucidation, although specific raw spectroscopic data and detailed experimental protocols from the original discovery paper remain largely inaccessible in publicly available literature. Recent research has shed light on its potential synergistic effects with existing anticancer therapies, suggesting a promising avenue for future drug development. This document consolidates the available data, presents it in a structured format, and outlines potential mechanisms and signaling pathways for further investigation.

Discovery and Origin

Griffithazanone A was first identified as a new natural product by a team of researchers from the Institute of Materia Medica at the Chinese Academy of Medical Sciences & Peking Union Medical College. The discovery was published in the July 1999 issue of the *Journal of Natural Products*.

The compound was isolated from the roots of *Goniiothalamus griffithii*, a plant belonging to the Annonaceae family, which is predominantly found in Southeast Asia. Subsequent studies have

also reported the presence of **Griffithazanone A** in the stems of a related species, *Goniothalamus amuyon*. The initial discovery involved the isolation of three new alkaloids from *Goniothalamus griffithii*, with **Griffithazanone A** being designated as compound 1.

Table 1: Discovery and Origin of **Griffithazanone A**

Parameter	Details
Compound Name	Griffithazanone A
Year of Discovery	1999
Natural Source	Roots of <i>Goniothalamus griffithii</i> , Stems of <i>Goniothalamus amuyon</i>
Original Researchers	Institute of Materia Medica, Chinese Academy of Medical Sciences & Peking Union Medical College
Primary Publication	Journal of Natural Products, 1999, 62(7), 1050-2

Structure Elucidation

The chemical structure of **Griffithazanone A** was determined using a combination of spectroscopic and chemical methods. While the complete, detailed experimental protocols and raw spectra from the original publication are not widely available, the abstract of the discovery paper indicates that its structure and absolute configuration were established through these techniques. The preparation of Mosher's esters was specifically mentioned as a method used to determine the absolute stereochemistry of the molecule.

Table 2: Physicochemical Properties of **Griffithazanone A**

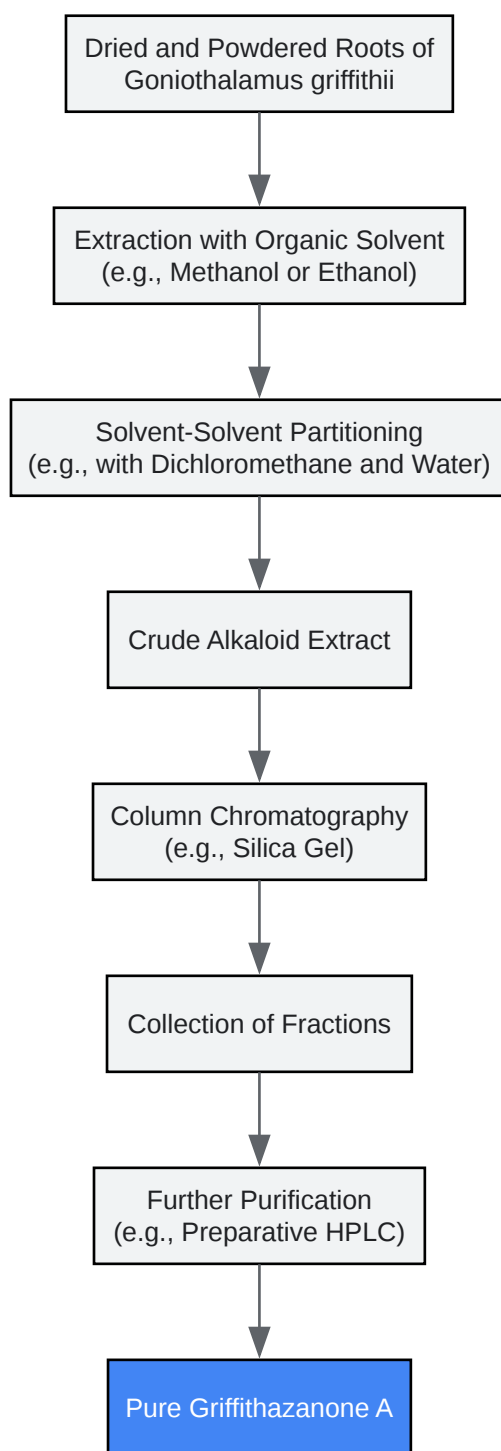
Property	Value
Molecular Formula	C ₁₄ H ₁₁ NO ₄
Molecular Weight	257.24 g/mol
CAS Number	240122-30-9

Experimental Protocols

Detailed experimental protocols from the primary literature are not available. However, based on standard practices in natural product chemistry, the following general methodologies would have been employed.

Isolation of Griffithazanone A (General Protocol)

A generalized workflow for the isolation of alkaloids from plant material is as follows:



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Figure 1: Generalized workflow for the isolation of **Griffithazanone A**.

Structure Elucidation Techniques (General Methods)

The following spectroscopic techniques are standard for the structural elucidation of novel natural products:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR experiments would have been crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to establish connectivity between atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum would provide further structural information.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, providing information about the chromophore system.
- Chiroptical Methods: As indicated by the use of Mosher's esters, techniques like optical rotation and circular dichroism (CD) would have been employed to determine the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways

While information on the standalone biological activity of **Griffithazanone A** is limited in the currently accessible literature, a recent study has highlighted its potential as a chemosensitizing agent in non-small cell lung cancer (NSCLC).

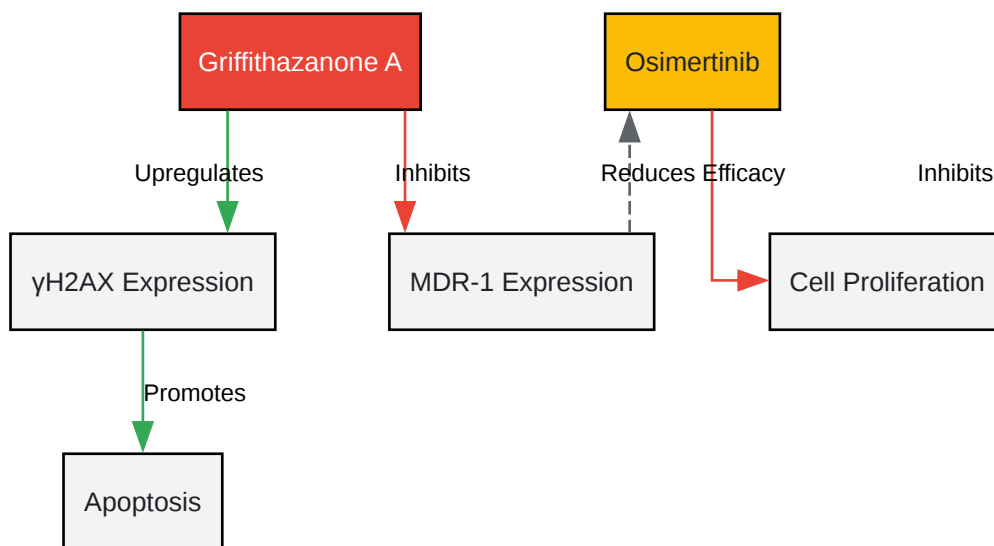
A study investigating the combination of **Griffithazanone A** and the EGFR inhibitor, osimertinib, in osimertinib-resistant A549 cells (A549/OS) revealed that **Griffithazanone A** can enhance the cytotoxic effects of osimertinib.^[1]

Table 3: Biological Activity of **Griffithazanone A** in Combination with Osimertinib in A549/OS Cells

Parameter	Observation	Reference
Cell Viability	Griffithazanone A significantly increased the sensitivity of A549/OS cells to osimertinib-induced cytotoxicity.	[1]
Cell Proliferation	The combination of Griffithazanone A and osimertinib inhibited the proliferation of A549/OS cells.	[1]
Apoptosis	The combination of Griffithazanone A and osimertinib promoted apoptosis in A549/OS cells.	[1]
Protein Expression	In A549/OS cells, Griffithazanone A treatment decreased the expression of the multidrug resistance protein 1 (MDR-1) and upregulated the expression of γ H2AX, a marker of DNA damage.	[1]

Based on these findings, a potential signaling pathway for the synergistic effect of **Griffithazanone A** can be proposed.

Osimertinib-Resistant NSCLC Cell (A549/OS)



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References

- 1. researchgate.net [researchgate.net]
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